1-Amino-2-(isopropylsulphonyl)benzene
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Overview
Description
1-Amino-2-(isopropylsulphonyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hybrid Organic/Inorganic Benzene
Benzene derivatives like 1-Amino-2-(isopropylsulphonyl)benzene have been fundamental in the exploration of hybrid organic/inorganic structures. These structures bridge the gap between organic benzene and inorganic counterparts like borazine, leading to the synthesis of novel compounds with potential applications in materials science and chemical storage. The study by Marwitz et al. (2009) discusses the synthesis and properties of a benzene derivative, highlighting its stability and aromatic character, which are critical in its potential applications in materials science and chemical hydrogen storage (Marwitz et al., 2009).
Anticancer Activity
The synthesis of fluorine compounds containing benzene derivatives has demonstrated moderate anticancer activity in vitro. The work by Song et al. (2005) explores how the synthesis and structural characteristics of these compounds relate to their bioactivity, suggesting potential applications in developing anticancer drugs (Song et al., 2005).
Environmental Applications
Benzene derivatives are also used in environmental applications, such as the extraction and determination of industrial pollutants. Alonso et al. (1999) developed a solid-phase extraction procedure using a benzene derivative for isolating pollutants from industrial effluents, demonstrating the relevance of these compounds in environmental monitoring and pollution control (Alonso et al., 1999).
Fluorescence Quenching and Metal Ion Detection
Another exciting application is in the field of fluorescence quenching and metal ion detection. Pawar et al. (2015) designed a benzene derivative-based fluorescent receptor for detecting Ni2+ and Cu2+ ions, highlighting its potential in developing sensors for metal ion detection in environmental and biological samples (Pawar et al., 2015).
Antibacterial and Antifungal Properties
Bhusari et al. (2008) synthesized sulphonamide derivatives with a benzene nucleus, exhibiting significant antibacterial, antifungal, and antimycobacterial activities. This research opens doors for these compounds' use in developing new antimicrobial agents (Bhusari et al., 2008).
Synthetic Chemistry and Catalysis
Benzene derivatives are instrumental in synthetic chemistry and catalysis. Bianchini et al. (1990) discussed the regioselective synthesis of enol esters catalyzed by rhodium(I) monohydrides using benzene derivatives, indicating their potential in fine chemical synthesis and industrial applications (Bianchini et al., 1990).
Antiviral Activities
Furthermore, benzene derivatives have shown promise in antiviral applications. Hu et al. (2008) synthesized amide derivatives containing benzene and demonstrated their effectiveness against viral infections, hinting at their potential in antiviral drug development (Hu et al., 2008).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of ALK-5 inhibitors
Cellular Effects
The cellular effects of 1-Amino-2-(isopropylsulphonyl)benzene are not well-studied. As a precursor to ALK-5 inhibitors, it may indirectly influence cell function. ALK-5 inhibitors can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a precursor to ALK-5 inhibitors, it may be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-propan-2-ylsulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLAMRMKROYXNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505557 |
Source
|
Record name | 2-(Propane-2-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76697-50-2 |
Source
|
Record name | 2-(Propane-2-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-AMINO-2-(ISOPROPYLSULPHONYL)BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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